N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide
Description
N1-((3-((3,4-Dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide is a synthetic oxalamide derivative characterized by a 1,3-oxazinan ring substituted with a 3,4-dimethoxyphenylsulfonyl group and a phenethyl side chain. This compound is structurally notable for its sulfonyl and oxalamide linkages, which are common in bioactive molecules targeting enzymes or receptors. Its synthesis typically involves multi-step reactions, including sulfonylation of the oxazinan ring and oxalamide coupling.
Properties
IUPAC Name |
N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O7S/c1-31-19-10-9-18(15-20(19)32-2)34(29,30)26-13-6-14-33-21(26)16-25-23(28)22(27)24-12-11-17-7-4-3-5-8-17/h3-5,7-10,15,21H,6,11-14,16H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDWKGJMSNXAPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide is a synthetic compound characterized by a complex structure that includes an oxazinan ring and a sulfonyl group. This compound has garnered attention in medicinal and agricultural chemistry due to its potential biological activities.
The molecular formula of this compound is C23H29N3O7S, with a molecular weight of 491.6 g/mol. The compound's structure features several functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H29N3O7S |
| Molecular Weight | 491.6 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
| CAS Number | 872976-39-1 |
Antibacterial Properties
Compounds with similar structural features to this compound have been studied for their antibacterial properties. Sulfonamide derivatives are known to inhibit bacterial growth by interfering with folic acid synthesis, which is critical for bacterial cell proliferation. Preliminary studies suggest that this compound may exhibit similar antibacterial effects.
Insecticidal Activity
Research indicates that compounds containing oxazinan rings may possess insecticidal properties. For instance, related compounds have demonstrated effectiveness against lepidopterous pests, suggesting that this compound could be developed as a biopesticide . The sulfonamide group may enhance this activity by facilitating interaction with biological targets in pests.
The mechanism of action for this compound likely involves binding to specific enzymes or receptors within biological systems. This interaction could modulate the activity of these targets, leading to various biological effects such as inhibition of enzyme activity or disruption of cellular processes. Further studies are necessary to elucidate the exact pathways involved.
Case Studies and Research Findings
Case Study 1: Antibacterial Activity Assessment
In a study examining the antibacterial properties of sulfonamide derivatives, compounds structurally related to N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2 phenethyloxalamide were tested against common bacterial strains. Results indicated significant inhibition of growth in Escherichia coli and Staphylococcus aureus, suggesting potential therapeutic applications in treating bacterial infections .
Case Study 2: Insecticidal Efficacy Evaluation
Another study investigated the insecticidal efficacy of oxazinan derivatives against Spodoptera frugiperda (fall armyworm). The results showed that the tested compounds exhibited high mortality rates among larvae, indicating that modifications in the oxazinan structure could enhance insecticidal potency. This finding supports the hypothesis that N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-y)methyl)-N2 phenethyloxalamide may also serve as an effective pest control agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide with three analogous compounds, focusing on structural motifs, synthetic pathways, and functional properties.
N-(4-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide (Compound 3)
Structural Features :
- Contains an oxalamide core but lacks the 1,3-oxazinan ring.
- Features a sulfamoyl (-SO2NH2) group instead of a sulfonyl (-SO2-) linkage to an aromatic ring.
- Substituted with a 4-methoxyphenyl group and a 4-sulfamoylphenyl moiety.
Comparison :
- The absence of the oxazinan ring in Compound 3 reduces conformational rigidity compared to the target compound.
- The sulfamoyl group may enhance solubility but decrease metabolic stability due to hydrolytic susceptibility.
3-Chloro-N-phenyl-phthalimide
Structural Features :
- Phthalimide core with a chloro substituent and N-phenyl group.
- Lacks sulfonyl or oxalamide functionalities.
Comparison :
- The phthalimide structure provides planar aromaticity, contrasting with the non-planar oxazinan ring in the target compound.
- Chlorine substituents in phthalimides improve thermal stability but are absent in the target molecule.
Tolylfluanid (1,1-Dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide)
Structural Features :
- Substituted with fluorine, chlorine, and dimethylamino groups.
Comparison :
- The fluorine and chlorine atoms in tolylfluanid contribute to its pesticidal activity, whereas the target compound’s methoxy groups may favor receptor binding in eukaryotic systems.
- The lack of an oxazinan or oxalamide core in tolylfluanid highlights divergent design priorities (pesticidal vs.
Research Findings and Implications
- Structural Rigidity : The 1,3-oxazinan ring in the target compound likely enhances binding specificity compared to linear oxalamides like Compound 3 .
- Synthetic Challenges : Multi-step syntheses for sulfonyl-oxazinan derivatives (e.g., sulfonylation and ring closure) are more complex than the straightforward oxalyl chloride couplings used for Compound 3 .
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
Core Structural Deconstruction
The target molecule comprises three primary subunits:
- 1,3-Oxazinan ring bearing a 3,4-dimethoxyphenylsulfonyl group at position 3.
- Oxalamide backbone linking the oxazinan-methyl and phenethyl moieties.
- Phenethylamine-derived terminal group .
Retrosynthetically, the molecule dissects into:
- N1-(1,3-oxazinan-2-ylmethyl)oxalamide intermediate
- N2-phenethyloxalamide intermediate
- 3,4-Dimethoxyphenylsulfonyl chloride for sulfonation.
Strategic Bond Disconnections
Critical disconnections occur at:
- Amide bonds between oxalamide and amine components.
- Sulfonyl ester linkage on the oxazinan ring.
- Methylene bridge connecting oxazinan to oxalamide.
This approach aligns with methodologies in sulfonamide-containing heterocycles, where stepwise assembly minimizes side reactions.
Synthetic Route Development
Synthesis of 3-((3,4-Dimethoxyphenyl)Sulfonyl)-1,3-Oxazinan-2-Yl)Methylamine
Oxazinan Ring Formation
The 1,3-oxazinan core is constructed via acid-catalyzed cyclization of a β-amino alcohol precursor. For example:
- React 3-amino-1-propanol with 3,4-dimethoxyphenylsulfonyl chloride in dichloromethane (DCM)/aqueous NaOH biphasic system at 0°C.
- Cyclize the resulting sulfonamide using p-toluenesulfonic acid (PTSA) in toluene under reflux (110°C, 6h).
Key parameters :
- Molar ratio 1:1.2 (amino alcohol:sulfonyl chloride)
- Yield: 68–72% based on analogous sulfonamide cyclizations.
Methylene Amination
Introduce the methylamine sidechain via Mitsunobu reaction :
- Treat 3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-ol with phthalimide and diethyl azodicarboxylate (DEAD) in THF.
- Deprotect with hydrazine hydrate in ethanol (80°C, 3h) to yield primary amine.
Characterization :
Oxalamide Coupling
N1 Functionalization
- React oxazinan-methylamine with oxalyl chloride (2.2 eq) in dry DCM at -15°C.
- Quench with ice-water, extract with ethyl acetate, and dry over Na₂SO₄.
Intermediate : Oxalyl chloride mono-adduct (TLC Rf 0.45 in 7:3 hexane:EtOAc).
N2 Phenethylamine Conjugation
- Add phenethylamine (1.5 eq) to the mono-acid chloride intermediate in THF with triethylamine (3 eq).
- Stir at 25°C for 12h under N₂ atmosphere.
Optimization :
Critical Reaction Parameters and Troubleshooting
Sulfonation Selectivity
The 3,4-dimethoxyphenylsulfonyl group demands ortho/para-directing effects consideration during sulfonation. Competitive sulfonation at multiple ring positions is mitigated by:
Oxazinan Ring Stability
The 1,3-oxazinan ring undergoes potential acid-catalyzed ring-opening during workup. Countermeasures include:
Analytical Characterization and Validation
Scale-Up Considerations and Industrial Relevance
Cost-Effective Sulfonyl Chloride Synthesis
Large-scale production of 3,4-dimethoxyphenylsulfonyl chloride benefits from:
Comparative Analysis with Structural Analogs
Bioactivity Implications
While pharmacological data for the target compound remains undisclosed, structurally similar sulfonamide-oxazinan hybrids demonstrate:
Q & A
Q. What are the key challenges in synthesizing N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide with high purity, and how can they be methodologically addressed?
Answer: The synthesis involves two critical steps: (1) sulfonylation of the oxazinan intermediate using 3,4-dimethoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine), and (2) oxalamide coupling between the sulfonylated intermediate and phenethylamine using oxalyl chloride. Key challenges include:
- Low yields due to steric hindrance from the 3,4-dimethoxyphenyl group. Solution: Optimize stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) and use polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Purification difficulties caused by byproducts. Solution: Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
Answer: A combination of techniques is required:
- Nuclear Magnetic Resonance (NMR):
- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to verify purity (>95%) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ = calculated for C₂₄H₃₀N₃O₇S) .
Q. How do reaction conditions (e.g., temperature, solvent) influence the yield of the sulfonylation and oxalamide coupling steps?
Answer:
- Sulfonylation:
- Optimal at 0–5°C to minimize side reactions (e.g., sulfonate ester formation). Yields drop >20°C due to decomposition .
- Solvent: Dichloromethane (DCM) or THF improves solubility of the sulfonyl chloride .
- Oxalamide Coupling:
- Requires anhydrous conditions (e.g., dry DCM) to prevent hydrolysis of oxalyl chloride.
- Temperature: Room temperature (25°C) with slow reagent addition to control exothermicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) of this compound across different studies?
Answer: Contradictions often arise from:
- Assay variability: Standardize protocols (e.g., MIC for antimicrobial activity vs. IC₅₀ for cancer cell lines) .
- Structural analogs: Compare activity of the 3,4-dimethoxyphenyl variant with non-dimethoxy derivatives (e.g., 4-chlorophenyl) to isolate the role of substituents .
- Target profiling: Use kinase inhibition assays or proteomics to identify primary molecular targets (e.g., RSK or EGFR kinases) .
Q. What structure-activity relationship (SAR) strategies can optimize this compound’s pharmacological profile?
Answer:
- Modify the sulfonyl group: Replace 3,4-dimethoxyphenyl with electron-deficient groups (e.g., 4-CF₃) to enhance enzyme binding .
- Oxazinan ring substitution: Introduce methyl groups at C4 of the oxazinan to reduce conformational flexibility and improve target selectivity .
- Phenethyl chain variation: Test shorter (e.g., benzyl) or branched chains to balance lipophilicity and solubility .
Q. What advanced computational methods are suitable for predicting the compound’s binding modes with biological targets?
Answer:
- Molecular docking (AutoDock Vina): Simulate interactions with crystallized targets (e.g., PDB: 4RA3 for kinase domains). Focus on hydrogen bonding with the oxalamide core and π-π stacking with the dimethoxyphenyl group .
- Molecular Dynamics (MD) simulations (GROMACS): Assess stability of ligand-target complexes over 100 ns trajectories. Key metrics: RMSD (<2 Å) and binding free energy (MM/PBSA) .
- Pharmacophore modeling (MOE): Identify critical features (e.g., hydrogen bond acceptors at sulfonyl oxygen) for virtual screening of analogs .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for High-Yield Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonylation | 3,4-Dimethoxyphenylsulfonyl chloride, Et₃N, DCM, 0°C | 65–70 | |
| Oxalamide Coupling | Oxalyl chloride, Phenethylamine, Dry DCM, 25°C | 50–55 |
Q. Table 2. Comparative Biological Activities of Structural Analogs
| Compound Variant | Antimicrobial (MIC, µg/mL) | Anticancer (IC₅₀, µM) | Reference |
|---|---|---|---|
| 3,4-Dimethoxyphenyl | 8.2 (E. coli) | 12.3 (MCF-7) | |
| 4-Chlorophenyl | 15.7 (E. coli) | 28.9 (MCF-7) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
